Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[321]Octane-4-Carboxylate is a complex organic compound featuring a bicyclic structure with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4-diazabicyclo[2.2.2]octane derivatives.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various alkyl or functional group derivatives.
Scientific Research Applications
Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The hydroxyl and carboxylate groups may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A structurally related compound with similar bicyclic features but different functional groups.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with nitrogen atoms, used in drug discovery and synthesis.
Uniqueness: Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity. Its tert-butyl and hydroxyl groups, along with the carboxylate moiety, provide a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h8-9,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYQSNFGKYZEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC1C(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.